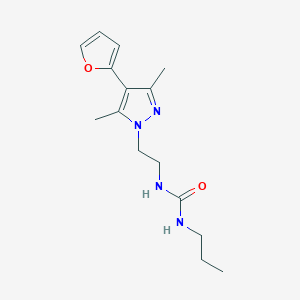

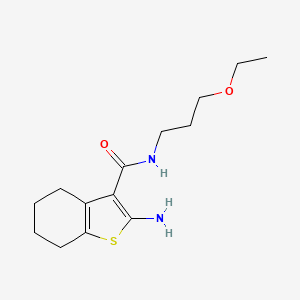

![molecular formula C9H9F3N2O2S B2539298 5-Metoxi-2-[(3,4,4-trifluoro-3-butenil)sulfanil]-4-pirimidinol CAS No. 478067-87-7](/img/structure/B2539298.png)

5-Metoxi-2-[(3,4,4-trifluoro-3-butenil)sulfanil]-4-pirimidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Highly Regioselective Synthesis of Pyrimidinones

The study detailed in the first paper presents a highly regioselective method for synthesizing a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. The synthesis involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions. The resulting products, which feature various substituents such as methyl, aryl, alkyl, allyl, and benzyl groups, are obtained in good yields. This method's regioselectivity and the diversity of potential substituents make it a valuable contribution to the field of pyrimidinone synthesis .

Spectroscopic and Molecular Docking Study of a Pyrimidine Derivative

The second paper focuses on a spectroscopic investigation of a specific pyrimidine derivative, which is a potential chemotherapeutic agent. The study employs FT-IR and FT-Raman spectroscopy to analyze the compound's vibrational spectra. Computational methods, including density functional theory (B3LYP) with a 6-311++G(d,p)(5D,7F) basis set, were used to determine the equilibrium geometry and vibrational wave numbers. The molecule's stability, arising from hyperconjugative interactions and charge delocalization, was assessed using NBO analysis. The study also predicts the compound's nonlinear optical behavior and molecular electrostatic potential, which indicates charge distributions that could influence molecular interactions. Molecular docking results suggest that the compound may exhibit inhibitory activity against GPb, indicating potential anti-diabetic properties .

Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives

The third paper reports on the synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives, which are known for their broad spectrum of biological activities. The synthesis was achieved by reacting certain compounds with phenacyl bromide derivatives to yield various sulfanyl pyrimidin-4(3H)-one derivatives. Additionally, the study describes the preparation of ethyl-2-(pyridin-4-yl) methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives using both conventional and heterogeneous catalysts, resulting in excellent yields. The structures of the synthesized compounds were confirmed through elemental analyses and spectroscopic methods. This research contributes to the development of new heterocyclic compounds with potential biological applications .

Aplicaciones Científicas De Investigación

Química computacional

a. Estudios de mecánica cuántica: Los cálculos teóricos podrían explorar la estructura electrónica, la estabilidad y la reactividad del compuesto. Los cálculos de la teoría del funcional de la densidad (DFT) podrían revelar información valiosa.

ChemicalBook: 5-METHOXY-2-[(3,4,4-TRIFLUORO-3-BUTENYL)SULFANYL]-4-PYRIMIDINOL Benchchem: 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol

Propiedades

IUPAC Name |

5-methoxy-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2S/c1-16-6-4-13-9(14-8(6)15)17-3-2-5(10)7(11)12/h4H,2-3H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJABYSKWMEVCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)SCCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

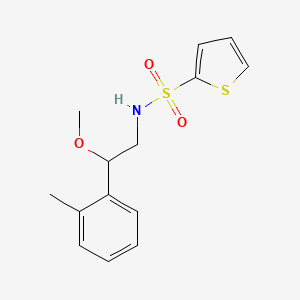

![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(benzo[d]oxazol-2-ylthio)acetate](/img/structure/B2539217.png)

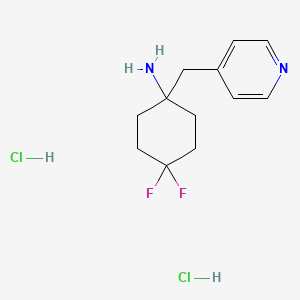

amino}cyclobutan-1-ol](/img/structure/B2539222.png)

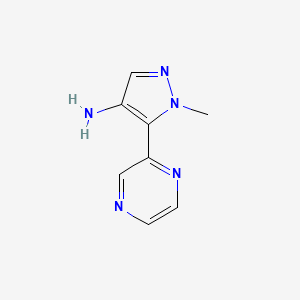

![2-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2539223.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2539225.png)

![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)

![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)

![[1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2539237.png)